1-Trichlorosilylethylbenzene

Description

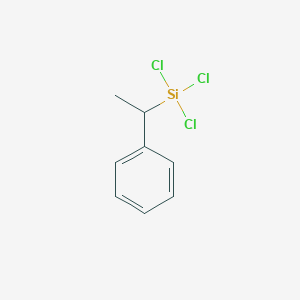

1-Trichlorosilylethylbenzene is an organosilicon compound characterized by a benzene ring substituted with an ethyl group bearing a trichlorosilyl (-SiCl₃) moiety. This compound is primarily utilized in organic synthesis and materials science, particularly as a precursor for silicon-based polymers or surface-modifying agents. Its reactivity stems from the trichlorosilyl group, which undergoes hydrolysis or condensation reactions, enabling applications in coatings, adhesives, and hybrid nanomaterials.

Properties

IUPAC Name |

trichloro(1-phenylethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl3Si/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEPXQRITZMOPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472907 | |

| Record name | 1-trichlorosilylethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7726-28-5 | |

| Record name | 1-trichlorosilylethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Trichlorosilylethylbenzene typically involves the reaction of ethylbenzene with trichlorosilane in the presence of a catalyst. The reaction conditions often include:

Catalyst: A Lewis acid such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).

Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Solvent: Anhydrous conditions are preferred, and solvents like dichloromethane or toluene are commonly used.

Industrial production methods may involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yield and purity of the product.

Chemical Reactions Analysis

1-Trichlorosilylethylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can convert the trichlorosilylethyl group to a silane or silanol group using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the trichlorosilylethyl group can direct incoming electrophiles to ortho and para positions. Common reagents include halogens (e.g., chlorine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications of 1-Trichlorosilylethylbenzene

This compound is an organosilicon compound featuring a benzene ring substituted with a trichlorosilylethyl group. It has diverse applications in chemistry, biology, medicine, and industry due to its unique chemical properties. The synthesis of this compound typically involves the reaction of ethylbenzene with trichlorosilane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The reaction is often carried out under anhydrous conditions at elevated temperatures, using solvents like dichloromethane or toluene.

Applications

- Chemistry: this compound serves as a precursor in synthesizing more complex organosilicon compounds and as a reagent in organic synthesis.

- Biology: This compound is valuable in developing silicon-based biomaterials and as a probe in biochemical studies.

- Medicine: Research is being conducted to explore its potential in drug delivery systems and as a component in medical devices.

- Industry: Due to its unique chemical properties, this compound is utilized in producing specialty polymers, coatings, and adhesives.

Separation Techniques

Mechanism of Action

The mechanism by which 1-Trichlorosilylethylbenzene exerts its effects involves the interaction of the trichlorosilylethyl group with various molecular targets. The trichlorosilylethyl group can undergo hydrolysis to form silanol groups, which can further react to form siloxane bonds. These reactions are crucial in the formation of silicon-based materials and in modifying the surface properties of various substrates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on 1,3,5-Trichlorobenzene and 1-(chloromethyl)-3-methylbenzene , which differ structurally and functionally from 1-Trichlorosilylethylbenzene. Below is a detailed comparison based on available data and structural analogs:

2.1 Structural and Functional Differences

2.2 Chemical Stability and Hazards

- This compound: Likely moisture-sensitive due to Si-Cl bonds, requiring anhydrous handling. No direct safety data available in the provided evidence.

- 1,3,5-Trichlorobenzene : Stable under standard conditions but toxic upon prolonged exposure . Classified as hazardous (H410: toxic to aquatic life) .

- 1-(Chloromethyl)-3-methylbenzene : Combustible liquid; releases HCl upon decomposition .

Biological Activity

1-Trichlorosilylethylbenzene is a silane compound characterized by its trichlorosilyl group attached to an ethylbenzene structure. This compound has garnered attention in various fields, including materials science and organic synthesis, due to its unique chemical properties. However, its biological activity remains less explored, necessitating a comprehensive review of available research findings.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C8H9Cl3Si

- Molecular Weight : 239.6 g/mol

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 200 °C |

| Melting Point | Not applicable |

| Solubility | Soluble in organic solvents |

Cytotoxicity and Safety Profiles

The cytotoxic effects of silane compounds have been evaluated in various studies. For example, some trichlorosilane derivatives have shown varying degrees of toxicity toward human cell lines. Understanding the cytotoxicity of this compound is crucial for its potential applications in biomedical fields.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of several silane compounds on human lymphocytes and cancer cell lines. Results indicated that while some derivatives exhibited significant cytotoxicity, others showed lower toxicity levels, suggesting that structural modifications play a critical role in determining biological activity.

The mechanism by which silane compounds exert their biological effects is not fully understood but may involve:

- Interaction with Cellular Membranes : Silanes can disrupt lipid bilayers, affecting membrane integrity.

- Formation of Reactive Species : The hydrolysis of trichlorosilanes can lead to the formation of reactive silanol species, which may interact with cellular macromolecules.

Summary of Biological Activity Studies

| Study Reference | Biological Activity Observed | Methodology |

|---|---|---|

| Antimicrobial activity | Bioassay-guided fractionation | |

| Cytotoxicity assessment | Cell viability assays | |

| Catalytic activity | Enantioselectivity tests |

Notable Findings

- Antimicrobial Activity : Related compounds demonstrated efficacy against Gram-positive and Gram-negative bacteria.

- Cytotoxicity : Some derivatives were found to be toxic to human cells, necessitating further investigation into their safety profiles.

Conclusion and Future Directions

This compound presents a promising area for research regarding its biological activity. While preliminary studies suggest potential antimicrobial properties and varying levels of cytotoxicity, comprehensive investigations are needed to fully elucidate its mechanisms of action and safety profiles. Future research should focus on:

- In Vivo Studies : To assess the biological effects in living organisms.

- Mechanistic Studies : To clarify how this compound interacts at the molecular level with biological systems.

- Synthesis of Derivatives : To explore structure-activity relationships that could enhance desired biological activities while minimizing toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.